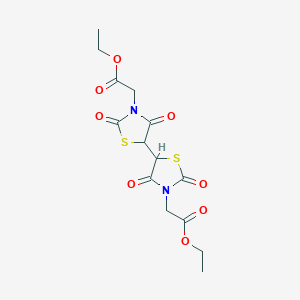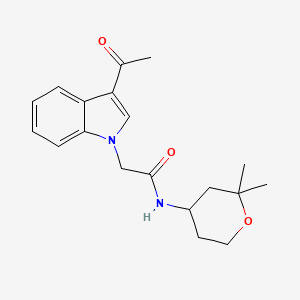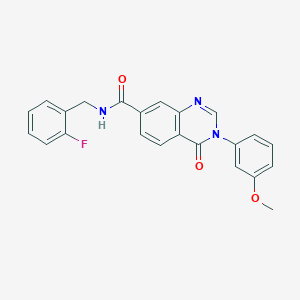
Diethyl 2,2'-(2,2',4,4'-tetraoxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings and multiple ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves the reaction of thiazolidine derivatives with diethyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
化学反応の分析
Types of Reactions
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted esters.
科学的研究の応用
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
作用機序
The mechanism by which Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity.
類似化合物との比較
Similar Compounds
- Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 1,5,2,4-Dioxadithiane 2,2,4,4-Tetraoxide
Uniqueness
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its dual thiazolidine rings and multiple ester groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged for targeted applications in various fields.
特性
分子式 |
C14H16N2O8S2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O8S2/c1-3-23-7(17)5-15-11(19)9(25-13(15)21)10-12(20)16(14(22)26-10)6-8(18)24-4-2/h9-10H,3-6H2,1-2H3 |
InChIキー |
ZIYPSPAPQIUJOX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)C2C(=O)N(C(=O)S2)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12170349.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide](/img/structure/B12170356.png)
![N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B12170363.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)





![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
